molecular formula C10H10O3 B7894906 2-Furyl-(5-methyl-2-furyl)methanol

2-Furyl-(5-methyl-2-furyl)methanol

Cat. No.: B7894906
M. Wt: 178.18 g/mol
InChI Key: KSBKEFYHFPWQQK-UHFFFAOYSA-N
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Description

2-Furyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C10H10O3 It is a derivative of furfuryl alcohol, featuring a furan ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-(5-methyl-2-furyl)methanol typically involves the hydrogenation of furfural derivatives. One common method is the hydrogenolysis of 5-methylfurfural using a hydrogen donor and a catalyst under controlled conditions. The reaction is carried out in a Parr autoclave with a hydrogen donor, such as formic acid, and a catalyst like palladium on carbon. The reaction mixture is heated to a specific temperature and maintained for a set duration to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-methyl-2-furancarboxaldehyde or 5-methyl-2-furancarboxylic acid.

    Reduction: 5-methyl-2-furfuryl alcohol.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives
The compound is primarily utilized in organic synthesis as a precursor for more complex molecules. Research indicates that 2-furyl-(5-methyl-2-furyl)methanol can undergo self-condensation reactions under acidic conditions to form bis(5-methyl-2-furyl)methanes. These reactions have been optimized to yield significant quantities of products with desirable properties for further applications .

Case Study: Synthesis of Bis(5-Methyl-2-Furyl)Methanes
A study demonstrated the hydrothermolysis of (5-methyl-2-furyl)methanol at elevated temperatures (300 °C) and neutral pH, resulting in a 15% yield of bis(5-methyl-2-furyl)methane. This method highlights the compound's utility in generating symmetrical and asymmetrical derivatives that can serve as intermediates in various chemical reactions .

Pharmaceutical Development

Biological Activity
Research has shown that derivatives of this compound exhibit biological activities that could be harnessed for pharmaceutical applications. For instance, compounds derived from this structure have been evaluated for their potential genotoxicity, with studies indicating varying degrees of biological response .

Case Study: Antimicrobial Properties
In one notable study, derivatives synthesized from this compound were tested for antimicrobial activity. The results indicated that certain modifications to the structure enhanced efficacy against specific bacterial strains, suggesting potential for development into new antimicrobial agents .

Material Science

Polymer Chemistry
The compound also finds applications in material science, particularly in the development of polymers. Its furan ring structure allows for polymerization processes that can lead to materials with unique thermal and mechanical properties. For example, research into the copolymerization of this compound with other monomers has led to the creation of thermosetting resins with improved performance characteristics .

Case Study: Thermosetting Resins
A recent investigation focused on the use of this compound in creating thermosetting resins. The study found that incorporating this compound into resin formulations improved thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisPrecursor for bis(5-methyl-2-furyl)methanesYield of 15% from hydrothermolysis
Pharmaceutical DevelopmentPotential antimicrobial agentsVariability in biological response
Material ScienceUsed in polymer chemistryEnhanced thermal stability in resins

Mechanism of Action

The mechanism of action of 2-Furyl-(5-methyl-2-furyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. The furan ring can undergo electrophilic substitution reactions, which may contribute to its biological activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and microbial growth .

Comparison with Similar Compounds

    Furfuryl alcohol: Similar structure but lacks the methyl group on the furan ring.

    5-Methylfurfural: Similar structure but lacks the hydroxymethyl group.

    2-Furylmethanol: Similar structure but lacks the methyl group on the furan ring.

Uniqueness: 2-Furyl-(5-methyl-2-furyl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the furan ring.

Biological Activity

2-Furyl-(5-methyl-2-furyl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound possesses two furan rings and a hydroxymethyl group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds containing furan rings exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibitory activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This activity may be attributed to the ability of the furan moiety to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. These studies utilized various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that the compound exhibited selective cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)Cell Viability (%) at 100 µg/mL
HeLa2520
MCF-73015
A5494030

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The furan rings can participate in π-π stacking interactions with aromatic residues in enzyme active sites, potentially inhibiting enzymatic activity.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
  • Antioxidant Properties : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various furan derivatives, including this compound, against resistant bacterial strains. The results indicated a promising antibacterial profile, especially against gram-positive bacteria.
  • Cancer Research : Another study focused on the cytotoxic effects of this compound on breast cancer cells, revealing its potential as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

furan-2-yl-(5-methylfuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKEFYHFPWQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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